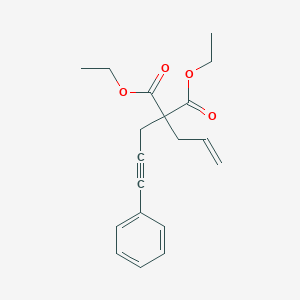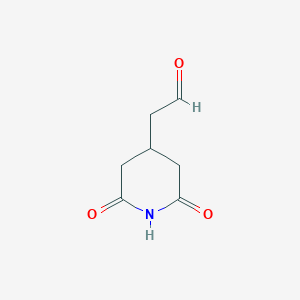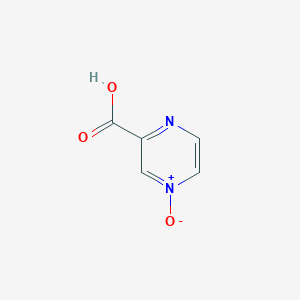
Pyrazinecarboxylic acid, 4-oxide
Overview
Description
Pyrazinecarboxylic acid, 4-oxide, is a derivative of pyrazinecarboxylic acid that has been studied for various applications, including its potential as an anticoccidial agent and its role in the synthesis of coordination polymers and other chemical compounds. The molecule is characterized by the presence of a pyrazine ring, a carboxylic acid group, and an oxide group, which contribute to its unique chemical properties and reactivity .
Synthesis Analysis
The synthesis of pyrazinecarboxylic acid, 4-oxide, has been achieved through different methods. One approach involves the hydrolysis of methyl 6-chloro-2-pyrazinecarboxylate 4-oxide, which is obtained from methyl 6-chloro-2-pyrazinecarboxylate by reaction with m-chloroperbenzoic acid. Another method includes the oxidation of 6-hydroxymethyl-2(1H)-pyrazinone 4-oxide with nickel peroxide . Additionally, pyrazinecarboxylic acid 1-oxide can be synthesized by condensation of 2-methylpyrazine 1-oxide with benzaldehyde followed by oxidative cleavage .
Molecular Structure Analysis
The molecular structure of pyrazinecarboxylic acid derivatives has been elucidated using X-ray diffraction methods. These studies reveal that the molecules can form various adducts with other compounds, involving intra- and inter-molecular hydrogen-bonding interactions. The geometry of the carboxylic groups in relation to the pyrazine ring varies among different molecules, influencing the overall molecular conformation and the formation of layered structures in the solid state .
Chemical Reactions Analysis
Pyrazinecarboxylic acid, 4-oxide, and its derivatives participate in a range of chemical reactions. For instance, the compound has been converted to amine salts, esters, and amides, and has been used to prepare 6-methoxy, 6-mercapto, and 1-alkyl derivatives. These reactions expand the utility of the compound in various chemical syntheses and applications . Furthermore, reactions of pyrazine derivatives with other reagents can lead to the formation of new compounds, such as pyrazine 1,4-dioxides, which are obtained from the conversion of 2-acyl-1-hydroxy-3-imidazoline 3-oxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazinecarboxylic acid, 4-oxide, and its derivatives have been studied through various analytical techniques. Thermal and electrical studies on coordination polymers constructed from pyrazine-2,3-dicarboxylic acid reveal that these compounds exhibit specific thermal behaviors and electrical conductivity patterns, which are important for their potential applications in materials science . Additionally, the synthesis of polyimides from pyrazine tetracarboxylic acid demonstrates the compound's utility in creating high-temperature-resistant polymers with specific decomposition points .
Scientific Research Applications
Synthesis and Derivative Formation
- Pyrazinecarboxylic acid, 4-oxide, has been synthesized using various methods, one of which involves hydrolysis of methyl 6-chloro-2-pyrazinecarboxylate 4-oxide. This compound and its derivatives, such as amine salts, esters, and amides, exhibit significant anticoccidial activity in chickens against Eimeria tenella (Imai et al., 1981).
Pharmacological Profile
- Pyrazinecarboxylic acid, 4-oxide derivatives, like 5-methyl-pyrazine-2-carboxylic acid 4-oxide (acipimox), inhibit lipolysis in rat adipocytes and demonstrate prolonged activity in adipose tissue, suggesting its potential in lipid metabolism regulation (Lovisolo et al., 1981).
Synthetic Utility
- Studies have shown efficient methods for synthesizing pyrazine 1-oxides substituted at C-2, which are valuable in organic synthesis and potential pharmaceutical applications (Sato, 1983).
Chemical Reactions and Properties
- Research has demonstrated the synthesis of pyrazinecarboxylic acid amides, including pyrazinamide, an antituberculous drug, via oxidative ammonolysis, showcasing the compound's role in drug synthesis (Kagarlitskii et al., 1999).
Complex Formation with Lanthanides
- Pyrazinecarboxylic acid forms complexes with rare-earth metals, which have been characterized for their electronic, spectroscopic, and thermal properties, indicating potential applications in materials science and coordination chemistry (Govindarajan, 2005).
Catalytic Applications
- A study demonstrated the use of pyrazinecarboxylic acid in catalyzing efficient alkane oxygenation, indicating its potential in catalysis and industrial chemical processes (Sutradhar et al., 2013).
Metal-Organic Frameworks (MOFs)
- Pyrazinecarboxylic acid is used in constructing metal-organic frameworks (MOFs), which have applications in catalysis, energy storage, and gas sensing due to their porous structures and controlled morphologies (Zhang et al., 2016).
properties
IUPAC Name |
4-oxidopyrazin-4-ium-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-5(9)4-3-7(10)2-1-6-4/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHIKYKJUATOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=N1)C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40485519 | |
| Record name | Pyrazinecarboxylic acid, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazinecarboxylic acid, 4-oxide | |
CAS RN |
874-54-4 | |
| Record name | Pyrazinecarboxylic acid, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




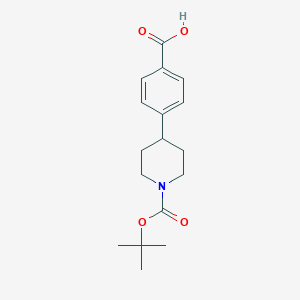
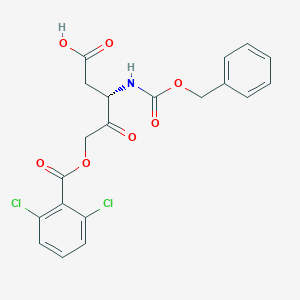
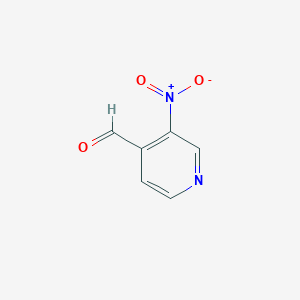
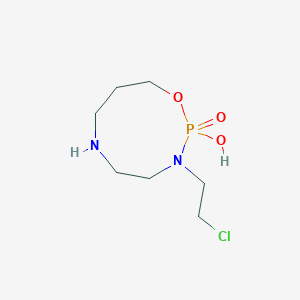
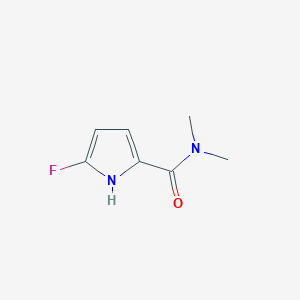

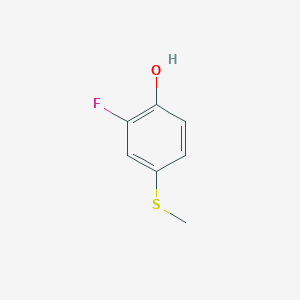
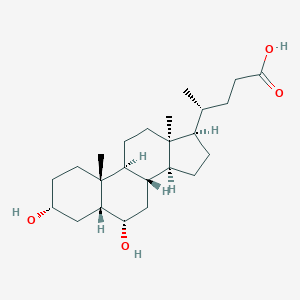

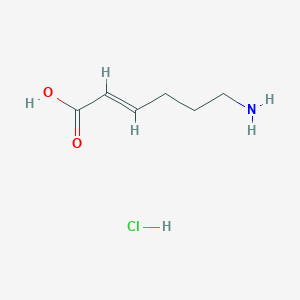
![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)
